molecular formula C13H17N5O6 B12907876 N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide

Cat. No.: B12907876
M. Wt: 339.30 g/mol
InChI Key: FRJVWKHHAKIXSR-LKEWCRSYSA-N
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Description

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide is a chemically modified nucleoside analogue. The structure is based on a purine core, linked to a dihydroxyoxolane (tetrahydrofuran) sugar moiety and functionalized with a methoxyacetamide group . This specific stereochemistry at the 2R, 4S, and 5R positions of the oxolane ring is a characteristic feature of many nucleoside analogues and is critical for their biological activity . The compound shares structural similarities with other documented nucleosides used in antiviral and anticancer research, such as those developed as carba-nucleoside analogs for antiviral treatment and other modified nucleosides like N6-phenoxyacetyladenosine derivatives . As a building block in nucleotide chemistry, it can be utilized in the synthesis of more complex molecules, including nucleoside phosphates and prodrugs, for various pharmacological investigations . Researchers can leverage this compound in early-stage drug discovery for probing enzyme interactions or as a precursor in synthetic pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H17N5O6

Molecular Weight

339.30 g/mol

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide

InChI

InChI=1S/C13H17N5O6/c1-23-4-8(21)15-13-16-11-10(12(22)17-13)14-5-18(11)9-2-6(20)7(3-19)24-9/h5-7,9,19-20H,2-4H2,1H3,(H2,15,16,17,21,22)/t6-,7+,9+/m0/s1

InChI Key

FRJVWKHHAKIXSR-LKEWCRSYSA-N

Isomeric SMILES

COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

COCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

Purine Base Preparation

  • The purine core, typically 6-oxo-1H-purine, is synthesized or procured with reactive sites at the 2- and 9-positions.
  • Functionalization at the 2-position is achieved by nucleophilic substitution or amide coupling to introduce the methoxyacetamide group.
  • Protecting groups may be used to mask reactive sites during intermediate steps.

Sugar Moiety Attachment

  • The oxolane ring with stereochemistry (2R,4S,5R) is prepared or isolated from chiral precursors.
  • The sugar is linked to the purine at the N9 position via glycosidic bond formation, often using Lewis acid catalysis or other glycosylation methods.
  • Hydroxyl groups on the sugar are protected/deprotected as needed to prevent side reactions.

Introduction of 2-Methoxyacetamide Group

  • The 2-position of the purine ring is functionalized by reaction with methoxyacetyl chloride or equivalent reagents to form the amide linkage.
  • Reaction conditions are optimized to avoid degradation of the sugar moiety and maintain stereochemical purity.

Purification and Characterization

  • The final compound is purified by chromatographic techniques such as HPLC.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Catalysts

Step Reaction Type Reagents/Catalysts Solvents Temperature Notes
1 Purine functionalization Methoxyacetyl chloride, base (e.g., triethylamine) Dichloromethane or DMF 0–25 °C Controlled addition to avoid side reactions
2 Glycosylation Lewis acids (e.g., TMSOTf, BF3·OEt2) Dichloromethane, acetonitrile 0–40 °C Stereoselective glycosylation
3 Deprotection Acidic or basic hydrolysis agents Methanol, water Ambient to 50 °C Removal of protecting groups
4 Purification Chromatography Various Ambient High purity required

Research Findings and Optimization

  • Stereochemical Control: The stereochemistry at the sugar ring carbons (2R,4S,5R) is critical for biological activity and is controlled by using chiral starting materials or chiral catalysts during glycosylation.
  • Yield Optimization: Reaction conditions such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize by-products.
  • Purity: High-performance liquid chromatography (HPLC) is essential for isolating the desired isomer and removing impurities.
  • Scalability: Industrial synthesis adapts these methods with continuous flow reactors and optimized catalysts to improve throughput and reduce costs.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Purine functionalization temperature 0–25 °C Prevents decomposition
Glycosylation catalyst TMSOTf, BF3·OEt2 (0.1–1 equiv) Controls stereoselectivity
Solvent Dichloromethane, DMF, acetonitrile Influences reaction rate and selectivity
Reaction time 1–24 hours Balances conversion and side reactions
Purification method Reverse-phase HPLC Ensures high purity and isomer separation

Summary of Key Research Sources

  • Patent literature (e.g., US8921341B2) describes antiviral compounds with similar purine nucleoside structures and outlines synthetic routes involving amide functionalization and glycosylation steps.
  • Peer-reviewed chemical synthesis reports emphasize the importance of stereochemical control in the sugar moiety and the use of mild conditions for amide bond formation.
  • Chemical databases (e.g., PubChem) provide structural and physicochemical data supporting the synthetic feasibility of the compound.
  • Industrial synthesis protocols focus on scalable, cost-effective methods with optimized catalysts and solvents to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Antiviral Properties

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide has been studied for its potential antiviral properties. Research indicates that compounds with similar structures can inhibit viral replication by targeting viral polymerases. For instance, studies on related nucleosides show that modifications in the sugar moiety enhance antiviral activity against viruses such as HIV and Hepatitis C .

Anticancer Activity

Recent investigations have suggested that this compound may possess anticancer properties. The purine derivative structure is known to interfere with nucleic acid synthesis in cancer cells. In vitro studies have demonstrated that derivatives of purine can induce apoptosis in various cancer cell lines, including breast and prostate cancer .

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of specific enzymes involved in nucleic acid metabolism. For example, inhibition of adenosine deaminase has been linked to enhanced immune responses in certain therapeutic contexts .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry explored the antiviral efficacy of modified purine derivatives, including this compound. The results indicated a significant reduction in viral load in infected cell cultures compared to controls. The compound showed IC50 values in the low micromolar range, demonstrating its potential as a lead compound for antiviral drug development .

Case Study 2: Anticancer Mechanism

In another study focusing on anticancer properties, researchers synthesized various derivatives of this compound and evaluated their effects on MCF7 breast cancer cells. The findings revealed that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through caspase activation .

Mechanism of Action

The mechanism of action of N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide involves its interaction with specific molecular targets. It can inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses and the proliferation of cancer cells. The compound’s structure allows it to bind to active sites on these enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Implications

(i) Purine Base Modifications
  • Compound 43 (1) : A 2-methylpropanamide group increases hydrophobicity, which may improve membrane permeability.
  • Compound in : A 6-amino group (vs. 6-oxo) enhances hydrogen-bonding capacity, mimicking natural adenosine .
(ii) Oxolane Ring Modifications
  • Stereochemistry : The (2R,4S,5R) configuration in the target compound contrasts with (2R,4S,5S) in Compound 42 (2), affecting sugar puckering and oligonucleotide backbone conformation .
  • Protecting Groups : Trityl (Compound 43) and tert-butyldimethylsilyl () groups prevent undesired reactions during synthesis but require harsh deprotection conditions .
(iii) Thiophosphate vs. Phosphoramidate Linkages
  • Thiophosphates (Compounds 43, 42): Improve oligonucleotide stability against nucleases but may reduce binding affinity due to steric bulk .
  • Phosphoramidates (Compounds 11, 35): Enable controlled chain elongation in solid-phase synthesis, with 2-cyanoethyl groups facilitating post-synthesis removal .

Analytical and Pharmacological Data

  • Purity : LC/MS and NMR are standard for confirming structural integrity. For example, Compound 11 (3) achieved 99% purity with Rt = 3.26 min .
  • Stability : Thiophosphate-containing compounds (e.g., Compound 43) show prolonged half-lives in biological systems due to nuclease resistance .

Biological Activity

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide is a complex organic compound with significant implications in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Molecular Structure and Properties

This compound features a purine base linked to a sugar moiety (a modified ribose) and a methoxyacetamide group. The structural formula can be expressed as:

C15H19N5O4\text{C}_{15}\text{H}_{19}\text{N}_{5}\text{O}_{4}

The unique configuration of this molecule allows it to engage in various biochemical interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Key points include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, which may lead to altered metabolic pathways. For example, it has been shown to interact with nucleoside triphosphate hydrolases, affecting nucleotide metabolism.
  • Protein-Ligand Interactions : Its ability to form hydrogen bonds and hydrophobic interactions with target proteins suggests potential roles in modulating protein functions and pathways involved in cell signaling.

Antiviral Properties

Research has indicated that derivatives of this compound exhibit antiviral activity against various viruses. For instance:

  • Mechanism Against Viral Replication : The compound may interfere with viral RNA synthesis by inhibiting key viral enzymes involved in replication.
  • Case Study : In vitro studies demonstrated that this compound showed significant inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV).

Anticancer Activity

The compound has also been studied for its potential anticancer effects:

  • Mechanism : It may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
  • Case Study : A study involving glioblastoma cells showed that treatment with this compound led to reduced cell viability and increased rates of apoptosis.

Research Findings

A summary of notable findings related to the biological activity of this compound is presented below:

StudyFindingsReference
In vitro antiviral studySignificant inhibition of HSV replication
Anticancer efficacy in glioblastomaInduced apoptosis and reduced cell viability
Enzyme interaction analysisInhibition of nucleoside triphosphate hydrolase activity

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing this compound with high stereochemical purity?

  • Methodology : Utilize palladium-catalyzed reductive cyclization reactions with formic acid derivatives as CO surrogates, which ensure controlled stereochemistry. Purification via column chromatography (C18 reverse-phase) followed by crystallization in propan-2-ol solvate systems can achieve >95% enantiomeric excess .
  • Key Parameters : Monitor reaction progress using HPLC with chiral stationary phases (e.g., Chiralpak IA) to verify stereochemical fidelity .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–9) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS/MS and compare with reference standards.
  • Critical Findings : The compound degrades rapidly at pH < 3 due to hydrolysis of the methoxyacetamide group. Store lyophilized powder at -20°C in inert atmospheres to minimize decomposition .

Q. What crystallographic techniques are optimal for resolving its 3D structure?

  • Methodology : Perform single-crystal X-ray diffraction (SCXRD) at 123 K with a triclinic P1 space group. Disorder in solvate molecules (e.g., propan-2-ol) requires refinement using the SQUEEZE algorithm in PLATON to model electron density .
  • Data Interpretation : Confirm hydrogen-bonding networks (e.g., oxolan-2-yl hydroxyl groups) using Mercury software to validate intramolecular interactions .

Advanced Research Questions

Q. How can conflicting NMR and X-ray data regarding conformational flexibility be resolved?

  • Methodology : Combine dynamic NMR (DNMR) at variable temperatures (e.g., 298–343 K) with SCXRD to assess rotameric states. For example, the oxolan-2-yl ring may exhibit chair-to-twist-boat transitions under thermal stress, detectable via NOESY correlations and B-factor analysis in crystallography .
  • Case Study : In , solvent disorder in the crystal lattice caused apparent discrepancies; molecular dynamics simulations (AMBER) reconciled these with experimental data .

Q. What strategies are effective for studying its interaction with P2Y purinergic receptors?

  • Methodology : Use surface plasmon resonance (SPR) with immobilized receptor extracellular domains to measure binding kinetics (ka/kd). Competitive assays with AR-C67085 (a known P2Y antagonist) can identify allosteric modulation .
  • Advanced Applications : Fluorescently labeled analogs (e.g., BODIPY-conjugated derivatives) enable live-cell imaging of receptor internalization via confocal microscopy .

Q. How can researchers address low bioavailability in in vivo models?

  • Methodology : Develop prodrug derivatives by masking the 4-hydroxy group with enzymatically cleavable protectants (e.g., tert-butoxycarbonyl). Assess pharmacokinetics via LC-MS/MS in rodent plasma, focusing on hydrolysis rates in hepatic microsomes .
  • Optimization : Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) may prolong half-life by reducing oxidative metabolism .

Q. What computational approaches predict metabolic pathways and potential toxicity?

  • Methodology : Use Schrödinger’s QikProp for ADME profiling and MetaCore for pathway enrichment analysis. Molecular docking (AutoDock Vina) identifies cytochrome P450 3A4 as the primary metabolizing enzyme, correlating with in vitro hepatotoxicity assays .
  • Validation : Compare predicted metabolites (e.g., 6-oxo-1H-purin-2-yl cleavage products) with experimental HRMS data from microsomal incubations .

Data Contradiction Analysis

Q. How should discrepancies between in vitro and in vivo efficacy data be investigated?

  • Methodology : Perform transcriptomic profiling (RNA-seq) of treated tissues to identify off-target effects (e.g., unintended kinase inhibition). Validate using CRISPR-Cas9 knockout models of suspected secondary targets .
  • Case Example : In , AR-C69931M showed divergent activity in cell-free vs. whole-blood assays due to plasma protein binding, resolved by adjusting free-drug concentrations in vitro .

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